molecular formula C16H19ClNO4- B15134885 Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B15134885
M. Wt: 324.78 g/mol
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-M
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Description

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a pyrrolidine ring substituted with a 3-chloro-phenyl group and a carboxylic acid group, protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for various synthetic applications, as it prevents unwanted reactions at the amino group during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the 3-Chloro-Phenyl Group: The 3-chloro-phenyl group can be introduced via a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine ring.

    Protection with Boc Group: The amino group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to form the Boc-protected compound.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate or a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The 3-chloro-phenyl group can interact with various enzymes or receptors, influencing biological pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Boc-(+/-)-trans-4-phenyl-pyrrolidine-3-carboxylic acid: Similar structure but lacks the chloro group.

    Boc-(+/-)-trans-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure with the chloro group in a different position.

    Boc-(+/-)-trans-4-(3-bromo-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to the specific position of the chloro group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H19ClNO4-

Molecular Weight

324.78 g/mol

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC(=CC=C2)Cl

Origin of Product

United States

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